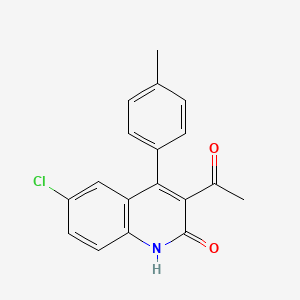

3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one is characterized by a quinoline core structure with specific substitution patterns that significantly influence its three-dimensional conformation. The compound possesses the molecular formula C18H14ClNO2 with a molecular weight of 311.8 grams per mole. The Chemical Abstracts Service registry number for this compound is 1283108-80-4, providing a unique identifier for this specific quinolinone derivative.

The structural representation can be described using the Simplified Molecular Input Line Entry System notation as CC(=O)/C1=C(\C2=CC=C(C)C=C2)C2=CC(Cl)=CC=C2NC1=O, which illustrates the connectivity pattern between all atoms in the molecule. The International Union of Pure and Applied Chemistry name for this compound is 3-acetyl-6-chloro-4-(p-tolyl)quinolin-2(1h)-one, emphasizing the presence of the para-tolyl group attached to the quinoline core.

Crystallographic studies of closely related quinolinone derivatives provide valuable insights into the expected structural behavior of this compound. Analysis of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one reveals that compounds in this family typically crystallize with two molecules in the asymmetric unit. The main conformational differences between molecules in the unit cell are primarily attributed to variations in the dihedral angle between the phenyl ring and the quinoline ring system, which ranges from 65.5 degrees to 70.5 degrees.

| Structural Parameter | Value | Reference Compound |

|---|---|---|

| Molecular Formula | C18H14ClNO2 | Target Compound |

| Molecular Weight | 311.8 g/mol | Target Compound |

| Dihedral Angle Range | 65.5° - 70.5° | Related Phenyl Derivative |

| Crystal Packing | Two molecules per asymmetric unit | Related Derivatives |

The crystal packing in quinolinone derivatives of this type is typically stabilized by intermolecular N—H⋯O hydrogen bonds, which play a crucial role in determining the overall solid-state structure. These hydrogen bonding interactions contribute to the stability of the crystalline form and influence the physical properties of the compound.

Properties

IUPAC Name |

3-acetyl-6-chloro-4-(4-methylphenyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-14-9-13(19)7-8-15(14)20-18(22)16(17)11(2)21/h3-9H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIZWKNKSFAFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedlander Annulation-Based Synthesis

A common approach to synthesize quinolin-2(1H)-one derivatives is the Friedlander annulation, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound containing an active methylene group.

-

- Ortho-amino benzophenone derivatives bearing a 6-chloro substituent are reacted with acetylacetone under Lewis acid catalysis (e.g., Ca(OTf)2) and phase-transfer catalysts such as tetrabutylammonium hexafluorophosphate (Bu4NPF6).

- The reaction is performed under solvent-free (neat) conditions at elevated temperatures (~120 °C).

- Subsequent addition of chalcone derivatives allows tandem annulation and Michael addition to yield quinoline derivatives with acetyl groups at position 3.

-

- Yields for similar quinoline derivatives range from moderate to good (typically 70–85%).

- Reaction times vary from 4–5 hours for annulation, followed by 16–18 hours for the Michael addition step.

Example : Synthesis of 4-(3-acetyl-4-phenylquinolin-2-yl)-1,3-diphenylbutan-1-one analogs has been reported using this method, which can be adapted for the 4-(4-methylphenyl) substituent by using the corresponding substituted chalcone.

Alkylation of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one

Method :

- The starting quinolinone compound (e.g., 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

- The solution is treated with an alkylating agent like ethyl bromide in the presence of a base such as potassium carbonate (K2CO3).

- The reaction is stirred at room temperature for several hours (e.g., 4 hours).

- The product is precipitated by pouring into crushed ice, filtered, dried, and purified by recrystallization from a solvent mixture (petroleum ether and ethyl acetate).

Notes :

Condensation with β-Ketoesters

Approach :

- β-Ketoesters with long alkyl chains can be synthesized by reacting ethyl potassium malonate with acid chlorides.

- These β-ketoesters then undergo condensation with substituted quinoline derivatives using bases like sodium hydride (NaH) in dry solvents such as dimethylformamide (DMF).

- This method is useful for modifying the 3-position with acetyl or longer acyl chains.

Data Table: Summary of Key Preparation Methods

Research Findings and Notes

- The substitution pattern, especially the 6-chloro and 4-(4-methylphenyl) groups, affects the molecular planarity and crystal packing, which in turn influences solubility and biological activity.

- Quantum mechanical and X-ray crystallography studies indicate that ortho-substituents on the phenyl ring can disrupt molecular packing, improving solubility and potentially bioavailability.

- The choice of catalysts and reaction conditions (e.g., solvent-free vs. solution-phase) significantly impacts yield and purity.

- Spectroscopic characterization (NMR, IR, HRMS) is essential to confirm the structure and substitution pattern of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution reactions may use various electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include various derivatives of the quinoline core, with different functional groups or substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Further research is needed to fully understand its medicinal potential.

Industry: In industry, this compound can be used in the development of new materials, dyes, and pigments. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

The substituent at position 4 significantly impacts molecular conformation and bioactivity:

- 4-Phenyl vs. 4-Methylphenyl: 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one () has a planar phenyl group at position 4, creating a dihedral angle of 75.44° with the quinoline core. This angle reduces steric hindrance but limits π-π stacking compared to bulkier substituents . 3-Acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one introduces a methyl group on the phenyl ring, enhancing electron-donating effects and lipophilicity. This modification could improve membrane permeability and target binding .

- Electron-Withdrawing Groups: 3-Acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one () features fluorine atoms, which increase electronegativity and metabolic stability. Such groups may enhance interactions with hydrophobic enzyme pockets but reduce solubility . 3-Acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one () includes a methoxy group, improving solubility via hydrogen bonding while maintaining moderate lipophilicity .

Table 1: Substituent Effects at Position 4

Substituent Variations at Position 1

Alkylation at position 1 alters steric and electronic profiles:

- 1-Ethyl Derivative: 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one () exhibits an ethyl group, increasing steric bulk and reducing rotational freedom. This may stabilize the crystal lattice via C-H⋯O hydrogen bonds .

- Target Compound : The absence of a substituent at position 1 reduces steric hindrance, possibly enhancing interactions with flat binding sites (e.g., kinase ATP pockets).

Functional Group Variations at Position 3

The acetyl group at position 3 is a common pharmacophore:

- Role of Acetyl Group : The acetyl moiety in the target compound and analogues (e.g., ) may act as a hydrogen bond acceptor, facilitating interactions with residues in biological targets like AKT or NF-κB .

- Comparison with Amino Groups: 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one () replaces acetyl with an amino group, introducing hydrogen bond donor capability. This could shift activity toward different targets (e.g., DNA topoisomerases) .

Biological Activity

3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one is a synthetic quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinoline core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one, exhibit significant antibacterial properties.

In Vitro Studies

A study evaluated the antibacterial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 8.0 | 22 |

| Escherichia coli | 16.0 | 18 |

These findings suggest that 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one has promising potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties.

Case Studies

- Cell Line Studies : In vitro assays involving various cancer cell lines (e.g., HepG2, SGC-7901) demonstrated that the compound exhibits significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HepG2 | 5.5 | High |

| SGC-7901 | 7.2 | Moderate |

- Mechanism of Action : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer cell proliferation and apoptosis pathways, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. Modifications to the substituents on the quinoline ring can enhance or diminish their activity:

- Electron-donating groups generally increase antimicrobial activity.

- Halogen substitutions can improve binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation, chlorination, and aryl substitution. Key steps include:

- Acetylation at the quinolinone core (e.g., using acetyl chloride in anhydrous conditions).

- Chlorination at position 6 via electrophilic substitution (e.g., Cl₂/FeCl₃ or N-chlorosuccinimide).

- Introduction of the 4-methylphenyl group via Suzuki coupling or Ullmann-type reactions .

- Optimization : Yield improvements require precise control of reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling). Purity is enhanced via recrystallization from ethanol/dichloromethane mixtures .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and acetyl group integration. For example, the acetyl proton appears as a singlet near δ 2.6 ppm, while aromatic protons show splitting patterns consistent with substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 324.0698 for C₁₈H₁₅ClNO₂⁺) .

- Infrared Spectroscopy (FT-IR) : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) be applied to study the synthesis mechanism or electronic properties of this compound?

- Mechanistic Insights : DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as the activation energy for acetyl group migration or chlorination regioselectivity. Transition state analysis identifies rate-limiting steps .

- Electronic Properties : HOMO-LUMO gaps predict reactivity, while electrostatic potential maps highlight nucleophilic/electrophilic sites. For example, the quinolinone core’s electron-deficient nature directs substitution to specific positions .

- Contradictions : Computational models may conflict with experimental data if solvation effects or non-adiabatic pathways are neglected .

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how are they resolved?

- Crystallization Challenges : The compound’s low solubility in common solvents (e.g., water, hexane) necessitates mixed-solvent systems (e.g., DCM/diethyl ether). Twinning or disorder in the 4-methylphenyl group complicates data collection .

- Refinement Strategies : SHELXL refinement with TWIN/BASF commands resolves twinning. Hydrogen bonding (N–H⋯O) and π-π stacking interactions (centroid distances ~3.9 Å) stabilize the lattice, aiding in structure solution .

Q. How does the substitution pattern (e.g., acetyl, chloro, methylphenyl) influence the compound’s antimicrobial or anticancer activity?

- Structure-Activity Relationships (SAR) :

- The chloro group enhances lipophilicity, improving membrane permeability.

- The acetyl moiety may interact with bacterial enzyme active sites (e.g., DNA gyrase), as seen in analogous quinolinones with MIC values of 16–32 µg/mL against P. aeruginosa .

- Pharmacological Testing :

- In vitro assays : Broth microdilution for antimicrobial activity; MTT assays for cytotoxicity (IC₅₀ values vs. mammalian cell lines).

- Contradictions : Methylphenyl substitution may reduce solubility, lowering bioavailability despite improved target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.